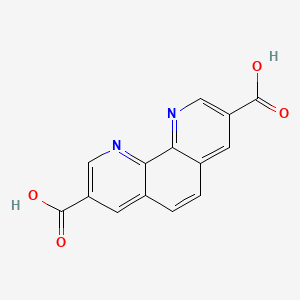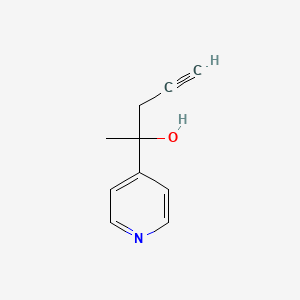
1,10-Phenanthroline-3,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-3,8-dicarboxylic acid is an aromatic compound with the molecular formula C14H8N2O4. It is a derivative of phenanthroline, characterized by the presence of two carboxylic acid groups at the 3 and 8 positions of the phenanthroline ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as coordination chemistry, catalysis, and materials science .
Méthodes De Préparation
1,10-Phenanthroline-3,8-dicarboxylic acid can be synthesized through several synthetic routes. One common method involves the palladium-catalyzed alkoxycarbonylation of bromophenanthroline. This reaction yields high amounts of the desired carboxylic acid derivatives . The general reaction conditions include the use of a palladium catalyst, an appropriate base, and a solvent such as ethanol or water under reflux conditions .
Analyse Des Réactions Chimiques
1,10-Phenanthroline-3,8-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can participate in aerobic oxidation reactions when complexed with metal ions such as ruthenium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly when functionalized with halogen atoms.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and water. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline-3,8-dicarboxylic acid primarily involves its ability to chelate metal ions. This chelation can stabilize metal ions in various oxidation states, facilitating redox reactions and catalytic processes. The compound’s molecular structure allows it to interact with metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline-3,8-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form stable metal complexes compared to other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: Lacks the carboxylic acid groups, making it less versatile in forming stable complexes.
1,10-Phenanthroline-3-carboxylic acid: Contains only one carboxylic acid group, offering different coordination properties.
2,2’-Bipyridine: Another common ligand used in coordination chemistry, but with different structural and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced ability to form stable and functional metal complexes.
Propriétés
Formule moléculaire |
C14H8N2O4 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
1,10-phenanthroline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-7-1-2-8-4-10(14(19)20)6-16-12(8)11(7)15-5-9/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
IXDXPWFHPVBWHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)

![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)
![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)







![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)


